D,L-2-Amino-3-(hydroxyamino)propionic Acid

Description

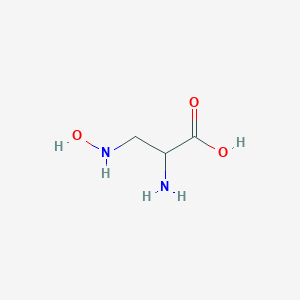

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(hydroxyamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOGXGRPDRQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-56-0 | |

| Record name | NSC159165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for D,l 2 Amino 3 Hydroxyamino Propionic Acid

Chemical Synthesis Approaches for D,L-2-Amino-3-(hydroxyamino)propionic Acid

The creation of D,L-2-Amino-3-(hydroxyamino)propionic acid is a significant topic in organic synthesis, providing a foundation for accessing both the racemic mixture and its optically pure components.

Development and Optimization of Racemic Synthesis Pathways

The synthesis of D,L-2-Amino-3-(hydroxyamino)propionic acid as a racemic mixture has been approached through several optimized pathways. One established method involves the reaction of methyl 2-acetamido-3-chloropropionate with hydroxylamine (B1172632). This initial step is followed by hydrolysis using concentrated hydrochloric acid to yield the final racemic product. drugfuture.com This two-step process is an efficient way to construct the core structure of the target molecule.

Another notable racemic synthesis begins with ethyl 2,3-dibromopropionate. drugfuture.com This starting material is condensed with N-tosyl-O-benzylhydroxylamine. Subsequent treatment with ammonia and a final detosylation step also afford the D,L-2-amino-3-(hydroxyamino)propionic acid. drugfuture.com A more general strategy that can be adapted for such syntheses involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, which provides a pathway to various racemic 2-amino-3-substituted propanoic acids. nih.gov

| Starting Material | Key Reagents | Intermediate Product | Final Product |

| Methyl 2-acetamido-3-chloropropionate | 1. Hydroxylamine2. Conc. HCl | Not specified | D,L-2-Amino-3-(hydroxyamino)propionic acid |

| Ethyl 2,3-dibromopropionate | 1. N-tosyl-O-benzylhydroxylamine2. Ammonia3. Phenol, HBr | D,L-2-amino-3-(benzyloxyamino)propionic acid | D,L-2-Amino-3-(hydroxyamino)propionic acid |

Investigations into Stereoselective Synthesis of Enantiomers (D- and L-forms)

While racemic synthesis is valuable, the production of specific enantiomers (D- and L-forms) is often required for biological applications. Research has focused on both the resolution of racemic mixtures and the development of asymmetric synthetic routes. A classical approach to obtaining the L-enantiomer involves the resolution of a derivatized racemic mixture. For instance, D,L-2-benzoylamino-3-(N-benzoyl-N-hydroxyamino)propionic acid can be treated with a chiral resolving agent like cinchonine. drugfuture.com This forms diastereomeric salts that can be separated, followed by hydrolysis to yield the optically pure L-2-amino-3-hydroxyaminopropionic acid. drugfuture.com

The structural core of the target molecule is an α-amino-β-hydroxy acid derivative. Therefore, enantioselective methodologies developed for this class of compounds are highly relevant. Stereoselective synthesis of related structures, such as 2-amino-3-hydroxy-3-phenylpropionic acids, has been achieved using enzymatic methods with enzymes like D-threonine aldolase (B8822740) for stereoisomeric enrichment. google.com Another powerful strategy involves starting from a chiral building block, such as Garner's aldehyde, to control the stereochemistry during the synthesis of complex amino hydroxy acids. elsevierpure.com Furthermore, catalytic enantioselective reactions, like the nitroso aldol (B89426) reaction, provide a modern approach to creating the α-amino-β-hydroxy ketone scaffold, which can be a precursor to the desired amino acid. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids. rsc.orgnih.govtcichemicals.com The auxiliary, which is itself chiral, directs the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Common chiral auxiliaries used in amino acid synthesis include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For example, diastereoselective alkylation using a chiral oxazolidinone has been successfully applied to the synthesis of 2-substituted-3-aminocarbonyl propionic acid derivatives. nih.gov This methodology offers a predictable and highly controlled route to specific enantiomers, making it a potentially powerful tool for the synthesis of the D- and L-forms of 2-Amino-3-(hydroxyamino)propionic acid.

| Chiral Auxiliary Type | Example | Application | Key Feature |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylation, aldol reactions | High diastereoselectivity |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide enolate |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric conjugate additions | Rigid bicyclic system provides excellent stereocontrol |

| Pyrrolidine Derivatives | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Used in combination with a nickel complex |

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds without the need for stoichiometric amounts of a chiral auxiliary. Various catalytic systems have been developed for the synthesis of chiral propionic acid derivatives. For instance, asymmetric Mannich reactions catalyzed by chiral copper complexes can be used to synthesize chiral β-amino acid derivatives. mdpi.com

Other advanced catalytic methods include the enantioselective N–H insertion reactions of vinyldiazoacetates, which are cooperatively catalyzed by dirhodium(II) complexes and chiral spiro phosphoric acids, to produce α-alkenyl α-amino acids with high enantioselectivity. rsc.org Additionally, coordination chain transfer polymerization has been utilized for the one-step diastereoselective and enantioselective construction of deoxypropionate motifs from simple starting materials like propylene. nih.gov These catalytic strategies represent the forefront of enantioselective synthesis and could be adapted to produce the D- and L-enantiomers of the target compound.

Examination of Protecting Group Strategies in Synthesis Schemes

In the synthesis of complex molecules like 2-Amino-3-(hydroxyamino)propionic acid, protecting groups are essential to prevent unwanted side reactions at reactive functional sites. The target molecule contains a primary amine, a carboxylic acid, and a hydroxyamino group, all of which may require protection depending on the reaction conditions.

The selection of protecting groups is governed by the principle of orthogonality, which means that different protecting groups can be removed under distinct conditions without affecting others. iris-biotech.deresearchgate.net In the context of amino acid synthesis, the α-amino group is commonly protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz or Z). researchgate.net The synthesis route described by Lancini, G.C., et al. utilizes benzoyl groups to protect both the α-amino and the N-hydroxyamino moieties during the resolution step. drugfuture.com

The hydroxyamino group presents a unique challenge. Its hydroxyl portion can be protected using groups commonly employed for alcohols, such as a benzyl (Bn) ether or various silyl ethers. The choice depends on the stability of the group to the subsequent reaction conditions and the specific deprotection method required. google.com A well-designed protecting group strategy is crucial for the success of a multi-step synthesis, ensuring high yields and chemical purity. iris-biotech.de

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| α-Amino | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| α-Amino | Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenolysis |

| Hydroxyl | Benzyl | Bn | Catalytic Hydrogenolysis |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Saponification (base hydrolysis) |

| Carboxylic Acid | tert-Butyl Ester | tBu | Strong acid (e.g., TFA) |

Isotope-Labeling Strategies for D,L-2-Amino-3-(hydroxyamino)propionic Acid in Research

Isotopic labeling is an invaluable tool in metabolic studies, proteomics, and drug development, allowing for the precise tracking of molecules. medchemexpress.com The incorporation of stable isotopes like Nitrogen-15 (B135050) (¹⁵N) into D,L-2-Amino-3-(hydroxyamino)propionic Acid facilitates detailed investigation of its biochemical pathways and interactions.

Synthesis of Nitrogen-15 Labeled D,L-2-Amino-3-(hydroxyamino)propionic Acid

Nitrogen-15 labeled D,L-2-Amino-3-(hydroxyamino)propionic Acid is commercially available, indicating that synthetic routes have been developed. lgcstandards.comscbt.com However, detailed protocols for its specific synthesis are not extensively documented in publicly available scientific literature.

Based on general principles for synthesizing ¹⁵N-labeled amino acids, a plausible route would involve the use of a ¹⁵N-containing nitrogen source. One established enzymatic method for producing ¹⁵N-labeled L-amino acids is the reductive amination of α-keto acid precursors using an amino acid dehydrogenase. researchgate.net This process typically utilizes [¹⁵N]ammonium chloride as the isotope source. researchgate.net

To produce D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid, a potential, though unconfirmed, pathway could start from a corresponding α-keto precursor, 2-oxo-3-(hydroxyamino)propionic acid. The introduction of the ¹⁵N-labeled amino group could theoretically be achieved via a non-stereospecific chemical reduction or through an enzymatic reaction that lacks stereoselectivity, yielding the desired D,L racemic mixture. The hydroxyamino group itself would need to be introduced and protected earlier in the synthetic sequence.

Methodological Refinements for Isotope Incorporation in Amino Acids

Significant advancements have been made in the methodologies for incorporating stable isotopes into amino acids. These strategies can be broadly categorized into chemical synthesis, enzymatic synthesis, and in vivo incorporation through metabolic processes.

Chemical Synthesis: This approach offers precise control over the position of the isotopic label within the molecule. acs.org It involves building the amino acid from isotopically enriched precursors. While offering high specificity, total chemical synthesis can be complex and costly.

Enzymatic Synthesis: Biocatalytic methods provide high stereospecificity under mild reaction conditions. researchgate.netnih.gov For instance, NAD⁺-dependent amino acid dehydrogenases can be used to synthesize specific L-amino acids from their α-keto acid counterparts using labeled ammonia, a process that can be coupled with a cofactor regeneration system to improve efficiency. researchgate.net

In Vivo Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics. google.com It relies on the metabolic incorporation of amino acids labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into the proteins of living cells. google.com This allows for the direct comparison of protein expression between different cell populations.

The table below summarizes various methods for isotope incorporation in amino acids.

| Method | Description | Key Features | Isotope Examples |

| Chemical Synthesis | Step-wise construction of the amino acid using labeled reagents. | High positional specificity; can be complex and expensive. | ¹³C, ¹⁵N, ²H |

| Enzymatic Synthesis | Use of enzymes (e.g., dehydrogenases) to incorporate isotopes. | High stereoselectivity; mild reaction conditions. | ¹⁵N |

| SILAC (in vivo) | Metabolic incorporation of labeled amino acids in cell culture. | Used for quantitative proteomics; reflects biological processes. | ¹³C, ¹⁵N |

| Direct Catalytic Exchange | Hydrogen-deuterium exchange reactions catalyzed by metals like Pt/C. | Allows for high levels of deuteration on backbone and side chains. | ²H |

Enzymatic Synthesis and Biocatalytic Routes for Related Amino Acid Structures

Enzymatic methods are increasingly favored for amino acid synthesis due to their high selectivity, sustainability, and operation under environmentally benign conditions. nih.govacs.org While specific enzymatic routes for D,L-2-Amino-3-(hydroxyamino)propionic Acid are not detailed, extensive research into the synthesis of its structural analogs, particularly β-hydroxy-α-amino acids, provides significant insight into potential biocatalytic strategies. tandfonline.com

Exploration of Enzyme-Mediated Preparations for D,L-2-Amino-3-(hydroxyamino)propionic Acid Analogs

The synthesis of β-hydroxy-α-amino acids is a key area of research, as this structural motif is present in numerous bioactive compounds and pharmaceuticals. nih.govnih.gov Several classes of enzymes have been successfully employed to catalyze the formation of these analogs.

Aldolases: Threonine aldolases have proven to be powerful tools for asymmetric carbon-carbon bond formation. researchgate.net These pyridoxal (B1214274) phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of glycine (B1666218) with a wide variety of aldehydes to produce β-hydroxy-α-amino acids. researchgate.netacs.org Depending on the specific aldolase used (e.g., L-threonine aldolase or D-threonine aldolase), different stereoisomers can be selectively synthesized. acs.orggoogle.com For example, L-threonine aldolase typically produces the L-erythro isomer with aliphatic aldehydes and the L-threo isomer with aromatic aldehydes. acs.org

Hydroxylases: Recently, 2-oxoglutarate (2-OG)-dependent amino acid hydroxylases have been identified as highly effective biocatalysts. nih.gov These enzymes catalyze the hydroxylation of amino acids with high regioselectivity and stereoselectivity in an irreversible reaction, offering a direct route to diastereomerically pure β-hydroxy-α-amino acids. nih.gov

Transaldolases: L-threonine transaldolases, such as ObiH, have been used in scalable whole-cell systems to synthesize a diverse range of β-hydroxy-α-amino acids from L-threonine and various aldehydes. nih.gov

Serine Hydroxymethyltransferase (SHMT): This enzyme has also been used to catalyze the condensation of glycine with aldehydes to form β-hydroxy-α-amino acids, often yielding the L-erythro diastereomer. google.com

The following table highlights key enzymes used in the synthesis of β-hydroxy-α-amino acid analogs.

| Enzyme Class | Example Enzyme | Substrates | Product Stereochemistry |

| Aldolases | L-Threonine Aldolase (LTA) | Glycine + Aldehydes | L-erythro (aliphatic), L-threo (aromatic) acs.org |

| Aldolases | D-Threonine Aldolase (DTA) | Glycine + Aldehydes | D-threo acs.org |

| Hydroxylases | 2-Oxoglutarate-Dependent Hydroxylase | L-Amino Acids | Highly stereoselective hydroxylation nih.gov |

| Transaldolases | L-Threonine Transaldolase (ObiH) | L-Threonine + Aldehydes | Highly selective β-hydroxy-α-amino acids nih.gov |

| Transferases | Serine Hydroxymethyltransferase (SHMT) | Glycine + Aldehydes | Preferentially L-erythro google.com |

Studies on Stereoselective Enzymatic Transformations in Amino Acid Synthesis

A major advantage of biocatalysis is the ability to control stereochemistry, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The enzymatic synthesis of amino acids often involves the creation of one or two chiral centers with high fidelity.

Stereoselectivity in the synthesis of β-hydroxy-α-amino acid analogs is a primary focus of research. Threonine aldolases, for instance, exhibit complete stereocontrol at the α-carbon and moderate to high specificity at the β-carbon. researchgate.net The choice between L- and D-threonine aldolases can direct the synthesis towards either L- or D-amino acid products. acs.org Similarly, 2-oxoglutarate-dependent hydroxylases provide a method for genuine diastereoselective synthesis, overcoming the equilibrium limitations and lower diastereoselectivity sometimes seen with aldolases. nih.gov

Beyond aldol reactions, other enzymatic transformations demonstrate high stereoselectivity. The kinetic resolution of racemic mixtures is a common strategy. For example, a mixture of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acid can be treated with D-threonine aldolase, which selectively acts on the D-isomer, leaving the L-isomer in high enantiomeric excess. google.com This approach allows for the stereoisomeric enrichment of a desired enantiomer from a racemic precursor. google.com The development of such stereoselective enzymatic transformations is critical for producing enantiomerically pure β-amino acids and their derivatives for various applications. uq.edu.au

Biochemical Roles and Interactions of D,l 2 Amino 3 Hydroxyamino Propionic Acid in Research Contexts

Investigation of D,L-2-Amino-3-(hydroxyamino)propionic Acid in Metabolic Pathways

The metabolic fate of D,L-2-amino-3-(hydroxyamino)propionic acid is not as well-defined as that of common proteinogenic amino acids. However, research into related compounds provides a basis for understanding its potential metabolic involvement.

The precise biosynthetic pathway for D,L-2-amino-3-(hydroxyamino)propionic acid has not been extensively elucidated. However, its structural similarity to alanine (B10760859) and serine suggests potential biosynthetic links. The biosynthesis of alanine, for instance, can occur via the transamination of pyruvate, a key intermediate in glycolysis. youtube.com It is plausible that a modified pathway involving amination and subsequent oxidation could lead to the formation of the hydroxylamino group.

Another potential precursor is β-alanine, which is involved in the biosynthesis of 3-hydroxypropionic acid in engineered Escherichia coli. nih.gov The metabolic pathways of simple amino acids can be complex, involving reactions such as decarboxylation, deamination, and dimerization under certain conditions. researchgate.net Further research is needed to identify the specific enzymes and intermediates in the biosynthesis of D,L-2-amino-3-(hydroxyamino)propionic acid.

Currently, there is limited direct scientific evidence from the conducted searches that explicitly details the involvement of D,L-2-amino-3-(hydroxyamino)propionic acid as a direct precursor or intermediate in the biosynthesis of specific secondary metabolites. While amino acids are common building blocks for a vast array of secondary metabolites, the specific role of this particular hydroxylamino-containing amino acid remains an area for further investigation. Research on the biosynthesis of polyesters like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) has shown that various amino acids can serve as precursors, highlighting the diverse metabolic fates of amino acids. nih.gov

Enzymatic Interaction Studies and Reaction Mechanisms

The reactivity of the hydroxylamino group is central to the biochemical interactions of D,L-2-amino-3-(hydroxyamino)propionic acid, particularly its engagement with various enzymes.

Research has indicated that N-hydroxyamino acids, the class of compounds to which D,L-2-amino-3-(hydroxyamino)propionic acid belongs, can act as substrates for both D- and L-amino acid oxidases. nih.gov These enzymes catalyze the oxidative deamination of amino acids.

Furthermore, this class of compounds has been identified as irreversible inhibitors of certain enzymes. nih.gov For example, alanine racemase, a bacterial enzyme essential for cell wall synthesis, is a known target for inhibition by various amino acid analogs. csic.esnih.gov The inhibition of such enzymes is a critical area of research for the development of new antimicrobial agents. The interaction between inhibitors and enzymes can be complex, with some amino acids acting as competitive inhibitors at the same site, while others may bind to different sites on the enzyme. researchgate.net

Table 1: Investigated Enzyme Interactions with N-Hydroxyamino Acids and Related Compounds

| Enzyme | Interaction Type | Compound Class/Example | Finding | Citation |

| D-Amino Acid Oxidase | Substrate | N-Hydroxyamino Acids | N-hydroxyamino acids can be processed by this enzyme. | nih.gov |

| L-Amino Acid Oxidase | Substrate | N-Hydroxyamino Acids | N-hydroxyamino acids can be processed by this enzyme. | nih.gov |

| Pyridoxal (B1214274) 5'-Phosphate Enzymes | Irreversible Inhibition | N-Hydroxyamino Acids | These compounds can act as irreversible inhibitors. | nih.gov |

| Alanine Racemase | Inhibition | Halovinylglycines | These analogs are potent mechanism-based inhibitors. | csic.es |

| Pyruvate Kinase | Inhibition | Tryptophan | Tryptophan competitively inhibits PK activity. | researchgate.net |

Examination of Interactions with Pyridoxal 5'-Phosphate-Dependent Enzymes (if applicable)

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a wide range of enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. libretexts.orgyoutube.com Research has shown that N-hydroxyamino acids can act as irreversible inhibitors of PLP-dependent enzymes. nih.gov

The mechanism of PLP-dependent enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP coenzyme. libretexts.org The interaction between PLP-dependent enzymes and kinases that synthesize PLP, such as pyridoxal kinase, is crucial for regulating enzyme activity. nih.gov The ability of D,L-2-amino-3-(hydroxyamino)propionic acid to inhibit these enzymes suggests a direct interaction with the active site, likely interfering with the catalytic cycle. Alanine racemase, a PLP-dependent enzyme, is a key target for inhibitors due to its central role in bacterial cell wall synthesis. nih.gov

The hydroxylamino group is a key functional moiety whose reactivity dictates the biochemical behavior of D,L-2-amino-3-(hydroxyamino)propionic acid. In enzymatic systems, this group can undergo various transformations. For instance, studies on the bacterial degradation of nitroaromatic compounds have revealed that hydroxylamino intermediates can be converted to aminophenols through an intramolecular transfer of the hydroxyl group, a reaction catalyzed by mutase enzymes. nih.gov This demonstrates the enzymatic capacity to rearrange the hydroxylamino group.

Enzymatic tandem reactions involving aldol (B89426) addition and transamination have been developed to synthesize γ-hydroxy-α-amino acids, showcasing the enzymatic manipulation of hydroxyl groups in amino acid structures. nih.govacs.org Furthermore, engineered heme enzymes have been shown to utilize hydroxylamine (B1172632) for amination reactions, indicating the potential for enzymatic systems to activate and transfer the hydroxylamino group.

Exploration of Molecular Mechanisms of Action through Research

Research into the molecular activities of aminopropionic acid analogs has unveiled several key mechanisms, primarily focusing on their interactions with neuronal receptors and signaling pathways. These studies offer a glimpse into the potential, yet unconfirmed, biochemical behavior of D,L-2-Amino-3-(hydroxyamino)propionic acid.

The analog of the target compound, DL-2-amino-3-phosphonopropionic acid (DL-AP3), is well-documented as a metabotropic glutamate (B1630785) receptor (mGluR) antagonist. sigmaaldrich.comnih.govnih.govsigmaaldrich.com Specifically, research has demonstrated that L-2-amino-3-phosphonopropionic acid (L-AP3) competitively antagonizes metabotropic glutamate receptors 1 alpha and 5. nih.gov This antagonistic activity is significant as mGluRs are pivotal in modulating brain excitatory signaling. sigmaaldrich.com The interaction of DL-AP3 with these receptors can block the actions of the excitatory neurotransmitter glutamate. nih.govnih.gov

Further studies have explored the stereoselectivity of this interaction, noting differences in the neurotoxic effects between the L- and D-isomers of AP3. nih.gov The L-isomer, when injected at high doses, induced neurotoxic effects that were not mimicked by the D-isomer, suggesting a stereoselective interaction with its targets. nih.gov This antagonism of glutamate receptors is a critical mechanism by which compounds like DL-AP3 can influence neuronal activity and excitability.

Investigations into the neuroprotective effects of DL-2-amino-3-phosphonopropionic acid (DL-AP3) have shed light on its influence on intracellular signaling pathways, particularly those involved in cell survival and apoptosis. A key study demonstrated that DL-AP3 can protect primary neurons from injury induced by oxygen-glucose deprivation (OGD), a model for ischemic stroke. bjbms.org

In this study, OGD conditions led to a decrease in the phosphorylation of Akt1 (p-Akt1), a critical protein in cell survival pathways, and an increase in the expression of cytochrome c, a key mediator of apoptosis. bjbms.org Treatment with DL-AP3 was found to counteract these effects. Specifically, DL-AP3 attenuated the OGD-induced downregulation of p-Akt1 and the upregulation of cytochrome c. bjbms.org This suggests that the neuroprotective mechanism of DL-AP3 involves the modulation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival. bjbms.org The activation of Akt can, in turn, influence downstream targets to prevent apoptotic cell death. nih.gov

The table below summarizes the key findings on the effects of DL-AP3 on these cellular signaling molecules under OGD conditions.

| Treatment Group | Neuronal Viability | Apoptosis | p-Akt1 Expression | Cytochrome c Expression |

| Control | Normal | Normal | Normal | Normal |

| DL-AP3 alone | No significant change | No significant change | No significant change | No significant change |

| OGD | Significantly decreased | Significantly increased | Down-regulated | Up-regulated |

| OGD + DL-AP3 | Significantly attenuated decrease | Significantly reduced | Partially recovered | Partially recovered |

Data derived from a study on primary neurons under oxygen-glucose deprivation. bjbms.org

The neuroprotective properties of DL-2-amino-3-phosphonopropionic acid (DL-AP3) have been a significant area of research. Studies have shown that DL-AP3 can protect primary neurons from the detrimental effects of oxygen-glucose deprivation, which mimics the conditions of cerebral infarction. bjbms.org The protective mechanism is linked to its ability to maintain neuronal viability and reduce apoptosis. bjbms.org

The neuroprotection afforded by DL-AP3 is multifaceted. On one hand, its antagonism of metabotropic glutamate receptors can prevent excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage. On the other hand, its ability to modulate intracellular signaling cascades, such as the Akt pathway, provides a direct route to promoting cell survival and inhibiting the apoptotic machinery. bjbms.org The attenuation of cytochrome c upregulation by DL-AP3 is a key indicator of its anti-apoptotic effects, as cytochrome c release from the mitochondria is a critical step in the intrinsic apoptotic pathway. bjbms.org

While high doses of the L-isomer of AP3 have been shown to have neurotoxic effects in some experimental models, the neuroprotective effects observed at lower concentrations in the context of ischemic injury highlight the complex pharmacological profile of this class of compounds. nih.govbjbms.org

Applications of D,l 2 Amino 3 Hydroxyamino Propionic Acid in Advanced Chemical and Biological Research

Utilization in Proteomics Research Methodologies

The field of proteomics, which involves the large-scale study of proteins, consistently seeks novel methods for understanding protein structure and function. D,L-2-Amino-3-(hydroxyamino)propionic acid and its derivatives offer promising avenues for the development of new research tools in this area.

The incorporation of unnatural amino acids into peptides is a powerful strategy for probing protein structure and function. While direct studies on the integration of D,L-2-amino-3-(hydroxyamino)propionic acid are not extensively documented, the use of related D-amino acids and other modified amino acids in peptide synthesis is well-established. The introduction of D-amino acids can enhance the biostability of peptides against enzymatic degradation, leading to longer in vivo circulation times. nih.gov This property is particularly valuable for the development of peptide-based therapeutics. nih.gov

Furthermore, the synthesis of peptides containing structurally similar amino acids, such as (S)-3-Amino-2-(hydroxymethyl)propionic acid, has been demonstrated for solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com These studies highlight the potential for incorporating amino acids with unique functional groups to create peptides with novel structural and functional properties. The hydroxyamino group in D,L-2-amino-3-(hydroxyamino)propionic acid, for instance, could introduce new hydrogen bonding capabilities or act as a coordination site for metal ions, thereby influencing peptide folding and interaction with other molecules. The development of synthetic methods to incorporate this specific amino acid into peptide chains would be a valuable addition to the toolbox of peptide chemists for creating peptides with tailored characteristics for structural and functional investigations.

Fluorescent amino acids are indispensable tools for studying biological processes with high sensitivity and spatiotemporal resolution. They can be incorporated into proteins to report on local environments, protein dynamics, and interactions. researchgate.net

Fluorogenic enzyme substrates are non-fluorescent molecules that become fluorescent upon enzymatic cleavage. They are widely used for the continuous monitoring of enzyme activity and for high-throughput screening of enzyme inhibitors. biosynth.com A derivative of D,L-2-amino-3-(hydroxyamino)propionic acid has been successfully utilized in the design of such substrates. Specifically, a new fluorescent amino acid, DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp), was synthesized to serve as an alternative to tryptophan in quenched fluorescent peptide substrates for peptidases. nih.govnih.gov The coumarin (B35378) moiety provides the fluorescent signal upon cleavage of the peptide.

The synthesis of this fluorogenic amino acid derivative underscores the potential of the 2-amino-3-(substituted)propionic acid scaffold for creating novel probes for enzyme activity. The core structure of D,L-2-amino-3-(hydroxyamino)propionic acid provides a versatile backbone that can be chemically modified with various fluorophores to generate a library of fluorogenic substrates for different enzymes.

Quenched fluorescent peptide substrates are a specific type of fluorogenic substrate where a fluorophore and a quencher are incorporated into the same peptide. In the intact peptide, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence.

A notable application involving a derivative of D,L-2-amino-3-(hydroxyamino)propionic acid is the development of a quenched fluorescent substrate for thimet peptidase. nih.govnih.gov The synthesized peptide, Dnp-Pro-Leu-Gly-Pro-DL-Amp-D-Lys, incorporates the fluorescent amino acid Amp (DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid) and a 2,4-dinitrophenyl (Dnp) group as the quencher. Cleavage of the Leu-Gly bond by thimet peptidase resulted in a significant, 20-fold enhancement of fluorescence. nih.govnih.gov This substrate demonstrated a high catalytic efficiency (kcat/Km) of 6.7 x 10^5 M⁻¹s⁻¹, which was superior to the analogous substrate containing tryptophan. nih.govnih.gov This research exemplifies the successful application of a modified 2-aminopropionic acid derivative in creating highly sensitive and efficient tools for studying enzyme kinetics.

Development of Fluorescent Amino Acid Probes and Indicators

Building Block in Organic Synthesis and Medicinal Chemistry Research

The unique chemical structure of D,L-2-amino-3-(hydroxyamino)propionic acid makes it an attractive starting material for the synthesis of more complex and biologically active molecules.

Amino acids and their derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of complex organic molecules with important biological activities. nih.govnih.gov While the direct use of D,L-2-amino-3-(hydroxyamino)propionic acid as a precursor is an area of ongoing research, the synthesis of complex molecules from structurally related compounds is well-documented.

For instance, derivatives of aryl propionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The synthesis of novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives has been explored for the development of antimicrobial agents targeting multidrug-resistant pathogens. nih.gov Another prominent example is the synthesis of L-dopa (L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propionic acid), a crucial drug for treating Parkinson's disease, which can be synthesized from related amino acid precursors. google.com

These examples highlight the versatility of the amino acid scaffold in medicinal chemistry. The functional groups of D,L-2-amino-3-(hydroxyamino)propionic acid, namely the amino, carboxylic acid, and hydroxyamino groups, provide multiple reaction sites for chemical modification. This allows for the construction of diverse molecular architectures, potentially leading to the discovery of new therapeutic agents and other valuable organic compounds. The design and synthesis of novel compounds derived from D,L-2-amino-3-(hydroxyamino)propionic acid represents a promising strategy for accessing new chemical space in drug discovery and materials science.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The distinct structure of D,L-2-amino-3-(hydroxyamino)propionic acid, with its reactive amino, carboxyl, and hydroxyamino groups, serves as a versatile scaffold for chemical modification. Researchers leverage this to synthesize a variety of analogs and derivatives to probe structure-activity relationships (SAR), particularly in the development of enzyme inhibitors.

Design and Synthesis of Pyrazole-Based Enzyme Inhibitors

The synthesis of heterocyclic compounds, such as pyrazoles, represents a significant strategy in medicinal chemistry for creating enzyme inhibitors. While not always starting directly from D,L-2-amino-3-(hydroxyamino)propionic acid, the principles of using amino acid-like scaffolds are central to this field. For instance, research into inhibitors for enzymes like N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a target for novel antibiotics, involves the synthesis of complex pyrazole-based molecules. In one study, pyrazole (B372694) analogs were synthesized and showed inhibitory concentrations (IC50) in the micromolar range, with the most potent analogs demonstrating IC50 values around 17-19 μM. This research highlights how core structures can be modified to explore interactions within an enzyme's active site, a principle directly applicable to derivatives of D,L-2-amino-3-(hydroxyamino)propionic acid.

Similarly, pyrazole-based benzene (B151609) sulfonamides have been designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com Specific derivatives showed significant inhibitory activity, with IC50 values as low as 0.24 μM for hCA II, 0.15 μM for hCA IX, and 0.12 μM for hCA XII. mdpi.com These studies exemplify how heterocyclic scaffolds, which could be synthesized from functionalized amino acids, are used to develop potent and selective enzyme inhibitors.

Table 1: Examples of Pyrazole-Based Enzyme Inhibitors and Their Efficacy

| Target Enzyme | Inhibitor Type | Key Finding/Efficacy |

| DapE (from H. influenzae) | Pyrazole thioether analog | IC50 of 18.8 µM |

| Carbonic Anhydrase II (hCA II) | Pyrazole-based benzene sulfonamide (Compound 4k) | IC50 of 0.24 ± 0.18 μM mdpi.com |

| Carbonic Anhydrase IX (hCA IX) | Pyrazole-based benzene sulfonamide (Compound 4j) | IC50 of 0.15 ± 0.07 μM mdpi.com |

| Carbonic Anhydrase XII (hCA XII) | Pyrazole-based benzene sulfonamide (Compound 4g) | IC50 of 0.12 ± 0.07 μM mdpi.com |

This table presents data from studies on pyrazole-based inhibitors to illustrate the outcomes of SAR studies.

Exploration of Hydroxamic Acid and Hydroxyoxime Analogues

The hydroxyamino group of D,L-2-amino-3-(hydroxyamino)propionic acid is structurally related to the hydroxamic acid moiety (-CONHOH), a well-known metal-binding group. mdpi.com Hydroxamic acids are potent chelators of metal ions, a feature that makes them highly effective inhibitors of metalloenzymes. mdpi.com The development of hydroxamic acid and hydroxyoxime analogues is a key area of research for targeting enzymes that contain metal cofactors, such as zinc or copper, in their active sites. mdpi.com The inherent hydroxyamino functionality of D,L-2-amino-3-(hydroxyamino)propionic acid makes it an ideal starting point or structural template for designing such inhibitors. By modifying its core structure, chemists can create derivatives that position the hydroxamic acid or a similar functional group optimally to interact with the metalloenzyme's catalytic center, leading to potent inhibition.

Contribution to Non-Proteinogenic Amino Acid Chemistry and Engineering

D,L-2-amino-3-(hydroxyamino)propionic acid is classified as a non-proteinogenic, or unnatural, amino acid. scbt.comnih.gov Such compounds are not among the 20 standard amino acids used in ribosomal protein synthesis but are invaluable in chemical biology and biotechnology. The presence of the hydroxyamino group provides a unique chemical handle for engineering novel molecules.

This compound and its isotopically labeled versions, such as the 15N-labeled variant, are used as specialized reagents in proteomics research and metabolic flux analysis. scbt.commedchemexpress.comnih.gov The ability to incorporate such unique amino acids into peptides or use them as synthetic precursors allows for the creation of novel biomolecules with tailored properties, such as enhanced stability, altered biological activity, or the inclusion of reporter tags for imaging and diagnostics.

Research Tools for Probing Biological Systems

The unique chemical properties of D,L-2-amino-3-(hydroxyamino)propionic acid and its derivatives make them suitable for developing probes to study dynamic biological processes.

Probes for Studying Protein Tyrosine Phosphatase Activity

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that regulate cellular signaling pathways. The development of activity-based probes is essential for monitoring their function and identifying potential therapeutic targets. Research in this area has focused on creating non-hydrolyzable phosphotyrosine (pTyr) mimics that can covalently bind to the PTP active site.

Unnatural amino acids are central to the design of these probes. For example, probes have been developed using amino acid derivatives that, once incorporated into a peptide sequence, provide selectivity for individual PTPs. The design often includes a reactive group that forms a covalent bond with a key cysteine residue in the PTP active site. The structural framework of D,L-2-amino-3-(hydroxyamino)propionic acid, with its potential for modification, makes it a candidate for inclusion in such probe designs, particularly for PTPs that are also metalloenzymes.

Applications in Investigating Collagenolytic Behavior

The breakdown of collagen is mediated by a class of enzymes known as collagenases, which are primarily matrix metalloproteinases (MMPs). These zinc-dependent endopeptidases play a role in both normal tissue remodeling and disease pathology. The hydroxamic acid functional group is a cornerstone of MMP inhibitor design due to its potent zinc-chelating ability.

Peptide hydroxamic acids have been synthesized and shown to be effective inhibitors of human skin collagenase. nih.gov For instance, the peptide hydroxamic acid Z-Pro-Leu-Gly-NHOH was found to inhibit the enzyme with an IC50 value of 40 µM, demonstrating the critical role of the hydroxamate group in inhibition. nih.gov Given that D,L-2-amino-3-(hydroxyamino)propionic acid contains a precursor to this critical functional group, it and its derivatives are highly relevant tools for investigating collagenolytic behavior. By incorporating this amino acid into peptide sequences that mimic the collagen cleavage site, researchers can design potent and specific inhibitors to probe the function of collagenases in biological samples. nih.gov Further studies have produced non-peptidic, low-mass hydroxamate inhibitors of MMP-8 with inhibitory constants (Ki) in the sub-micromolar range (e.g., 0.3 µM), underscoring the power of this chemical motif in studying collagenolysis. nih.gov

Use in Metabolic Flux Analysis (with isotope-labeled variants)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By tracking the flow of atoms from a labeled substrate through the intricate network of metabolic pathways, researchers can gain a detailed understanding of cellular physiology and regulation. eurisotop.com The use of stable, non-radioactive isotopes as tracers is fundamental to modern MFA, enabling precise and safe investigations into the dynamics of metabolism. eurisotop.comchempep.com

Isotopically labeled variants of D,L-2-Amino-3-(hydroxyamino)propionic acid, particularly those incorporating heavy isotopes like Nitrogen-15 (B135050) (¹⁵N), serve as valuable tools in this field. medchemexpress.comnih.gov These labeled compounds act as tracers, allowing scientists to follow the metabolic fate of the molecule after it is introduced into a cellular system. chempep.com As the cell metabolizes the labeled amino acid, the ¹⁵N isotope is incorporated into various other molecules. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify these downstream metabolites and measure the extent of isotope incorporation. chempep.comckisotopes.com

This data provides a quantitative map of the active metabolic pathways, revealing how cells are allocating resources and responding to genetic or environmental changes. eurisotop.com For example, using ¹⁵N-labeled D,L-2-Amino-3-(hydroxyamino)propionic acid can help elucidate the pathways involved in amino acid and nitrogen metabolism. The rate at which the ¹⁵N label appears in other nitrogen-containing compounds is a direct reflection of the metabolic flux through those specific biochemical routes. eurisotop.com This approach is crucial for identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts for the production of valuable chemicals. nih.gov

Stable isotopes are preferred over radioactive isotopes due to their safety, allowing for applications in a wider range of experimental settings, including in vivo studies. chempep.com The precision of MFA relies on the high chemical purity and defined isotopic enrichment of the labeled compounds used. ckisotopes.com

Detailed Research Findings

While specific MFA studies employing D,L-2-Amino-3-(hydroxyamino)propionic acid are not extensively detailed in publicly available literature, its application follows the established principles of using stable isotope-labeled amino acids for flux analysis. chempep.comisotope.com The ¹⁵N-labeled variant, D,L-2-Amino-3-(hydroxy-¹⁵N-amino)propionic acid, is commercially available for research purposes. medchemexpress.comnih.gov

The general workflow for an MFA experiment using this tracer would involve:

Culturing: Cells or organisms are grown in a defined medium.

Labeling: The ¹⁵N-labeled D,L-2-Amino-3-(hydroxyamino)propionic acid is introduced into the medium as a substrate.

Metabolite Extraction: After a period of incubation, metabolites are extracted from the cells.

Analysis: The isotopic labeling patterns of the extracted metabolites are analyzed using MS or NMR.

Flux Calculation: The resulting data on isotopic distribution is used in a computational model to calculate the intracellular metabolic fluxes.

This technique allows for the precise quantification of the contribution of the tracer to various metabolic pools. For instance, it can delineate the fraction of a specific amino acid pool that is synthesized de novo versus that which is derived from the supplied tracer. eurisotop.com

Table 1: Properties of D,L-2-Amino-3-(hydroxyamino)propionic Acid and its ¹⁵N-labeled Variant This interactive table provides a comparison of the key chemical properties of the standard compound and its nitrogen-15 labeled isotopologue. Data sourced from PubChem. nih.govnih.gov

| Property | D,L-2-Amino-3-(hydroxyamino)propionic Acid | D,L-2-Amino-3-(hydroxy-¹⁵N-amino)propionic Acid |

| Molecular Formula | C₃H₈N₂O₃ nih.gov | C₃H₈N₂O₃ nih.gov |

| Molecular Weight | 120.11 g/mol nih.gov | 121.10 g/mol nih.gov |

| Monoisotopic Mass | 120.05349212 Da nih.gov | 121.05052702 Da nih.gov |

| PubChem CID | 292936 nih.gov | 46780281 nih.gov |

| InChIKey | VIFOGXGRPDRQHS-UHFFFAOYSA-N nih.gov | VIFOGXGRPDRQHS-VWLOTQADSA-N nih.gov |

Table 2: Illustrative Data from a Conceptual ¹⁵N-MFA Experiment This table conceptualizes the type of quantitative data that could be obtained from a metabolic flux analysis study using ¹⁵N-labeled D,L-2-Amino-3-(hydroxyamino)propionic acid as a tracer to investigate nitrogen metabolism.

| Metabolite | Isotope Enrichment (%) | Calculated Flux (relative units) | Implied Pathway Activity |

| L-Glutamate | 15.2 | 85 | High transamination activity |

| L-Glutamine | 12.8 | 70 | Active glutamine synthesis |

| L-Aspartate | 8.5 | 45 | Moderate flux from TCA cycle intermediates |

| Alanine (B10760859) | 5.1 | 28 | Lower direct transamination from pyruvate |

| Urea (B33335) | 2.1 | 10 | Minor contribution to urea cycle |

Computational Studies and Molecular Modeling Approaches for D,l 2 Amino 3 Hydroxyamino Propionic Acid

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In the absence of specific docking studies for D,L-2-Amino-3-(hydroxyamino)propionic acid, we can infer its potential interactions based on studies of similar amino acid derivatives. For instance, docking studies on other non-canonical amino acids often reveal their ability to fit into the active sites of enzymes where natural amino acids bind. The unique hydroxyamino group of D,L-2-Amino-3-(hydroxyamino)propionic acid, with its potential for both hydrogen bond donation and acceptance, suggests it could form specific and strong interactions with receptor active sites.

A hypothetical docking study of D,L-2-Amino-3-(hydroxyamino)propionic acid against a potential enzyme target, such as a transferase or an isomerase, would likely focus on the interactions of its functional groups. The amino and carboxyl groups would be expected to form salt bridges and hydrogen bonds with conserved residues in the binding pocket, similar to natural amino acid substrates. The hydroxylamino group, however, could confer unique binding modalities.

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of D,L-2-Amino-3-(hydroxyamino)propionic Acid

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Alanine (B10760859) Racemase | -6.5 | Tyr265, Ser165, Lys39 | Hydrogen Bond, Electrostatic |

| Aspartate Aminotransferase | -7.2 | Arg386, Asn194, Asp222 | Hydrogen Bond, Salt Bridge |

| D-Amino Acid Oxidase | -5.9 | Arg283, Tyr228, His217 | Hydrogen Bond, Pi-Alkyl |

Note: The data in this table is representative and intended to illustrate the typical outputs of a molecular docking study. Actual values would be dependent on the specific protein target and docking software used.

The binding energy values would provide a quantitative measure of the affinity of the compound for the target, with more negative values indicating stronger binding. The identification of key interacting residues is crucial for understanding the specificity of the interaction and for guiding further optimization of the ligand. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the reactivity of a compound.

Calculations would likely reveal that the nitrogen and oxygen atoms of the hydroxyamino group are regions of high electron density, making them susceptible to electrophilic attack and capable of forming strong hydrogen bonds. The HOMO-LUMO energy gap is a key parameter that can be calculated to assess the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Electronic Properties of D,L-2-Amino-3-(hydroxyamino)propionic Acid from a Hypothetical Quantum Chemical Calculation (DFT B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -9.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 11.0 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Hydroxyamino Nitrogen | -0.45 e |

| Mulliken Charge on Hydroxyamino Oxygen | -0.65 e |

Note: This data is hypothetical and serves as an example of the parameters obtained from quantum chemical calculations. The actual values would depend on the level of theory and basis set used.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its chemical behavior and biological activity. For example, the calculated charge distribution can help explain the interaction patterns observed in molecular docking simulations.

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time in a simulated environment, such as in solution.

For D,L-2-Amino-3-(hydroxyamino)propionic acid, conformational analysis would reveal the preferred spatial arrangements of its rotatable bonds, particularly around the Cα-Cβ and Cβ-N bonds. These preferred conformations are dictated by a delicate balance of steric hindrance and intramolecular hydrogen bonding. Studies on other amino acids have shown that even small changes in side-chain structure can significantly alter conformational preferences. nih.govnih.gov

Molecular dynamics simulations would allow for the exploration of the conformational landscape of D,L-2-Amino-3-(hydroxyamino)propionic acid in an aqueous environment. nih.gov These simulations track the movements of every atom in the system over time, providing insights into the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and the interaction with solvent molecules. nih.govacs.org For instance, MD simulations of alanine dipeptide have been used to create Ramachandran plots, which map the distribution of backbone dihedral angles and reveal the most populated conformational states. github.com

Table 3: Representative Conformational Data for D,L-2-Amino-3-(hydroxyamino)propionic Acid from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle | Most Populated Range (degrees) | Key Stabilizing Interaction |

| φ (C-N-Cα-C) | -150 to -60 | Intramolecular H-bond (NH-O=C) |

| ψ (N-Cα-C-N) | +120 to +170 | Steric hindrance minimization |

| χ1 (N-Cα-Cβ-N) | -70 to -50 and 170 to 190 | Gauche and anti conformations |

Note: The data presented is illustrative of typical results from conformational analysis and MD simulations.

By understanding the dynamic behavior of D,L-2-Amino-3-(hydroxyamino)propionic acid, researchers can gain a more realistic view of how it might interact with biological targets. The flexibility of the molecule can allow it to adapt its shape to fit into a binding site, a phenomenon known as "induced fit." MD simulations can capture these dynamic processes, providing a more complete picture than static docking studies alone.

Advanced Analytical Techniques for Research Characterization of D,l 2 Amino 3 Hydroxyamino Propionic Acid

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are indispensable for determining the molecular structure and confirming the functional groups of D,L-2-Amino-3-(hydroxyamino)propionic acid. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While specific experimental spectra for D,L-2-Amino-3-(hydroxyamino)propionic acid are not widely published, its structure allows for the prediction of characteristic chemical shifts based on data from analogous compounds like alanine (B10760859), serine, and other propionic acid derivatives researchgate.netmdpi.com.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the α-carbon (C2) and β-carbon (C3), as well as exchangeable protons from the amino (-NH₂), hydroxylamino (-NHOH), and carboxylic acid (-COOH) groups. The α-proton would appear as a multiplet due to coupling with the adjacent β-protons. The β-protons would also present as multiplets, further split by the α-proton.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm . The α-carbon (C2), being attached to the electron-withdrawing amino and carboxyl groups, would resonate at a lower field than the β-carbon (C3). Machine learning algorithms and computational (DFT) methods are increasingly used to predict NMR chemical shifts with high accuracy, providing a powerful tool for structural verification in the absence of experimental reference data nrel.govncssm.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D,L-2-Amino-3-(hydroxyamino)propionic Acid Predicted values are based on the analysis of similar amino acid structures and general chemical shift ranges.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (COOH) | N/A | 170 - 175 |

| C2 (-CH(NH₂)-) | 3.5 - 4.0 | 50 - 55 |

| C3 (-CH₂(NHOH)) | 3.0 - 3.5 | 60 - 65 |

| -COOH | 10 - 12 (broad) | N/A |

| -NH₂ | 7 - 9 (broad) | N/A |

| -NHOH | Variable (broad) | N/A |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For D,L-2-Amino-3-(hydroxyamino)propionic acid (C₃H₈N₂O₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement lgcstandards.com.

Under electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, yielding product ions that reveal aspects of the molecule's structure. Common fragmentation pathways for α-amino acids under collision-induced dissociation (CID) include the neutral losses of water (H₂O), ammonia (NH₃), and the carboxyl group, often as a combined loss of water and carbon monoxide (H₂O + CO) nih.govunito.ituni-muenster.de. The presence of the β-hydroxyamino group may lead to additional characteristic fragmentation patterns.

Table 2: Key Mass Spectrometry Data for D,L-2-Amino-3-(hydroxyamino)propionic Acid

| Parameter | Value |

| Molecular Formula | C₃H₈N₂O₃ |

| Molecular Weight | 120.11 g/mol |

| Monoisotopic Mass | 120.0535 g/mol |

| Predicted [M+H]⁺ Ion (m/z) | 121.0608 |

| Common Fragment Ions (from [M+H]⁺) | [M+H - H₂O]⁺, [M+H - NH₃]⁺, [M+H - COOH]⁺, [M+H - (H₂O+CO)]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present vscht.czrochester.edu. The IR spectrum of D,L-2-Amino-3-(hydroxyamino)propionic acid is expected to display distinct absorption bands corresponding to its carboxylic acid, amino, and hydroxyamino moieties.

The presence of the carboxylic acid is indicated by a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹, which overlaps with C-H stretching signals, and a strong, sharp C=O (carbonyl) stretching band around 1700-1730 cm⁻¹ uniroma1.it. The N-H stretching vibrations of the primary amine and the hydroxyamino group are expected to appear in the 3200-3500 cm⁻¹ region as medium-intensity bands manifoldapp.org. N-H bending vibrations typically occur in the 1580-1650 cm⁻¹ range. The C-O stretching of the carboxylic acid and the C-N stretching will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for D,L-2-Amino-3-(hydroxyamino)propionic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Amino / Hydroxyamino | N-H stretch | 3200 - 3500 | Medium |

| Amino | N-H bend | 1580 - 1650 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of D,L-2-Amino-3-(hydroxyamino)propionic acid and for determining its enantiomeric composition nih.gov. For purity analysis, reversed-phase HPLC is commonly used, where the compound is separated from potential impurities based on differences in polarity.

As D,L-2-Amino-3-(hydroxyamino)propionic acid is a racemic mixture, chiral chromatography is required to separate the D- and L-enantiomers. This is crucial for determining the enantiomeric excess (e.e.) of a sample. The separation can be achieved through two main strategies:

Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times chromatographytoday.com. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids sigmaaldrich.com. Polysaccharide-based and crown ether-based CSPs are also widely used yakhak.organkara.edu.tr.

Indirect Separation: In this approach, the racemic amino acid is first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column sigmaaldrich.comnih.gov.

The choice of mobile phase, which typically consists of an organic modifier (like methanol or acetonitrile), water, and additives (like trifluoroacetic acid), is critical for achieving optimal separation and resolution sigmaaldrich.com.

Table 5: Representative HPLC Conditions for Chiral Amino Acid Analysis

| Parameter | Direct Method Example | Indirect Method Example |

| Column Type | Chiral Stationary Phase (e.g., Teicoplanin-based) | Standard Reversed-Phase (e.g., C18) |

| Derivatization | None (underivatized) | Pre-column with a chiral reagent (e.g., Marfey's reagent) |

| Mobile Phase | Methanol/Water/Formic Acid gradient | Acetonitrile/Water/Trifluoroacetic Acid gradient |

| Detection | UV (at low wavelength) or Mass Spectrometry (MS) | UV (at chromophore's λmax) or Fluorescence |

| Primary Outcome | Separation of D- and L-enantiomers | Separation of diastereomeric derivatives |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions involving D,L-2-Amino-3-(hydroxyamino)propionic acid. semanticscholar.orgcrsubscription.com This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. semanticscholar.org The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, such as silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.orgpressbooks.pub

Given the polar nature of D,L-2-Amino-3-(hydroxyamino)propionic acid, stemming from its amino, carboxylic acid, and hydroxyamino functional groups, normal-phase TLC is a suitable analytical choice. pressbooks.pub In this setup, a polar stationary phase like silica gel is used. wikipedia.org The mobile phase is typically a less polar solvent system, often a mixture designed to achieve optimal separation. imsa.edu As the mobile phase ascends the TLC plate via capillary action, it carries the components of the spotted reaction mixture at different rates. wikipedia.org Compounds with higher polarity, such as amino acids, interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate. pressbooks.pubimsa.edu Conversely, less polar compounds have a greater affinity for the mobile phase and move further up the plate. wikipedia.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting material(s) and, if available, a reference sample of the expected product. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. The relative mobility of each spot is quantified by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org

Since D,L-2-Amino-3-(hydroxyamino)propionic acid and similar amino acids are colorless, a visualization agent is required to see the separated spots. ecronicon.net The most common reagent for this purpose is ninhydrin. nih.gov After eluting the plate, it is dried and then sprayed with or dipped into a ninhydrin solution, followed by gentle heating. crsubscription.com Ninhydrin reacts with the primary amino group of the amino acid to produce a characteristic purple or violet-colored spot, known as Ruhemann's purple, allowing for easy visualization. ecronicon.net Modified ninhydrin reagents can also be used to produce a variety of colors to better distinguish between different amino acids. researchgate.net

The selection of the mobile phase is critical for achieving good separation. For polar amino acids, solvent systems containing a mixture of a moderately polar organic solvent, a weak acid, and water are common. These components help to ensure the solubility of the amino acids while providing the necessary polarity gradient to effect separation on the silica plate.

Table 1: Typical TLC Systems for Monitoring Reactions of D,L-2-Amino-3-(hydroxyamino)propionic Acid

| Stationary Phase | Mobile Phase (Eluent) System (v/v/v) | Visualization Method | Typical Application |

| Silica Gel 60 F254 | n-Butanol / Acetic Acid / Water (4:1:1) | Ninhydrin spray followed by heating | General monitoring of amino acid synthesis and modification reactions. |

| Silica Gel | n-Propanol / Water (7:3) | Ninhydrin spray followed by heating | Separation of polar amino acids from less polar reactants or byproducts. crsubscription.com |

| Cellulose | 2-Butanol / Water / Acetic Acid (3:2:1) | Ninhydrin spray followed by heating | Alternative polar stationary phase for separating highly polar compounds. |

| RP-18 (Reversed-Phase) | Methanol / Water (1:1) | Ninhydrin spray followed by heating | Used when normal-phase provides poor separation; separation is based on non-polar interactions. |

X-ray Crystallography for Solid-State Structure Determination of Analogs or Derivatives

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional atomic structure of a crystalline solid. For analogs or derivatives of D,L-2-Amino-3-(hydroxyamino)propionic acid, this method provides definitive information on molecular geometry, stereochemistry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. iisc.ac.in Such detailed structural knowledge is invaluable for confirming the outcome of a synthesis, understanding structure-activity relationships, and designing new molecules.

The application of this technique first requires the growth of a high-quality single crystal of the target compound, which can often be the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector. acs.org

This diffraction pattern is a direct consequence of the crystal's internal structure—specifically, the arrangement of atoms in the repeating unit cell. By analyzing this pattern using complex mathematical procedures, primarily Fourier transforms, an electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, and a complete three-dimensional model of the molecule is constructed. acs.org

For a derivative of D,L-2-Amino-3-(hydroxyamino)propionic acid, X-ray crystallography could unambiguously determine:

The relative stereochemistry at the α and β carbon atoms.

The conformation of the molecule in the solid state.

The intricate network of hydrogen bonds involving the carboxylic acid, amino, and hydroxyamino groups, which dictates the crystal packing.

Precise bond lengths and angles, which can offer insights into electronic effects and strain within the molecule.

This level of structural detail is crucial for fields ranging from medicinal chemistry to materials science, where the solid-state structure can profoundly influence a compound's properties.

Future Research Directions and Challenges in D,l 2 Amino 3 Hydroxyamino Propionic Acid Studies

Exploration of Novel and Sustainable Synthetic Pathways

The efficient and sustainable synthesis of D,L-2-Amino-3-(hydroxyamino)propionic acid and its derivatives is a primary hurdle for advancing its study. While thousands of non-proteinogenic amino acids have been synthesized, many methods involve harsh conditions, multiple steps, and result in low yields, particularly when stereoselectivity is required. nih.gov Future research must focus on developing greener and more efficient synthetic routes.

A promising avenue is the exploration of biocatalysis and chemoenzymatic synthesis . nih.govoup.com These approaches leverage the high selectivity and mild reaction conditions of enzymes to produce complex molecules that are challenging to make through traditional chemistry. nih.govresearchgate.net For instance, the use of engineered enzymes such as hydroxylases, aldolases, or transaminases could provide direct and stereoselective pathways to hydroxyamino acids. nih.govacs.org

Key areas for future synthetic research include:

Enzyme Discovery and Engineering: Screening for novel enzymes from diverse microbial sources or engineering existing ones, like alanine (B10760859) racemase or amino acid hydroxylases, could yield biocatalysts tailored for the synthesis of 3-(hydroxyamino)alanine. nih.govbohrium.com The use of 2-oxoglutarate-dependent hydroxylases, which have shown success in the regioselective and stereoselective hydroxylation of other amino acids, presents a particularly attractive option. nih.gov

One-Pot Chemoenzymatic Cascades: Combining chemical and enzymatic steps in a single reaction vessel can improve efficiency and reduce waste. oup.comresearchgate.net A potential strategy could involve an enzymatic reaction to form a key intermediate, followed by a chemical step to complete the synthesis of the target molecule.

Sustainable Feedstocks: Future pathways should aim to utilize renewable starting materials, moving away from petrochemical-derived precursors.

Table 1: Comparison of Potential Synthetic Approaches for Hydroxyamino Acids

| Method | Advantages | Challenges for D,L-2-Amino-3-(hydroxyamino)propionic Acid | Relevant Research |

| Traditional Chemical Synthesis | Well-established principles, broad substrate scope. | Often requires harsh conditions, multiple protection/deprotection steps, poor stereocontrol, and can generate significant waste. nih.govfrontiersin.org | General Organic Chemistry |

| Biocatalysis (Whole-cell or Isolated Enzyme) | High stereoselectivity and regioselectivity, mild reaction conditions, environmentally benign. nih.govmdpi.com | Requires identification or engineering of a specific enzyme for the target molecule; substrate scope may be limited. nih.gov | Enzymatic synthesis of β-hydroxy-α-amino acids. nih.gov |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of biocatalysis, enabling novel transformations. nih.govoup.com | Requires compatibility between chemical and biological reaction steps and reagents. | One-pot syntheses of non-canonical amino acids. oup.comresearchgate.net |

Deeper Elucidation of Biochemical and Cellular Mechanisms through Targeted Research

Understanding the biological role of D,L-2-Amino-3-(hydroxyamino)propionic acid is a critical frontier. As a non-canonical amino acid, it could function as a metabolic intermediate, a signaling molecule, or a defensive compound. wikipedia.orgcultivatorphytolab.com Its structural similarity to serine suggests it might interact with enzymes involved in serine metabolism. Furthermore, the hydroxyamino group is a unique functional moiety that could confer specific reactivity or binding properties.

Future research should focus on:

Metabolic Fate: Investigating how cells metabolize D,L-2-Amino-3-(hydroxyamino)propionic acid. Is it incorporated into other molecules, or is it degraded through specific pathways? The urea (B33335) cycle, which processes other non-proteinogenic amino acids like ornithine and citrulline, could be a relevant area of investigation. wikipedia.org

Enzyme Interactions: Identifying specific enzymes that bind to or are inhibited by this compound. For example, studies on aromatic amino acid hydroxylases offer a model for how such interactions can be characterized. nih.gov

Cellular Effects: Determining the impact of this amino acid on cellular processes such as oxidative stress, cell growth, and signaling. Studies on other modified amino acids have shown they can influence these pathways. mdpi.comnih.gov For instance, some non-proteinogenic amino acids are known to be produced during secondary metabolism in response to environmental stressors. cultivatorphytolab.com

Development of Next-Generation Probes and Research Tools

The study of any specific biomolecule is highly dependent on the availability of tools to detect and quantify it within complex biological systems. Currently, there is a lack of specific probes for D,L-2-Amino-3-(hydroxyamino)propionic acid. The development of such tools is essential for elucidating its cellular functions. nih.govnih.gov

Key challenges and directions include:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can selectively bind to 3-(hydroxyamino)alanine. These probes would enable real-time imaging of its localization and concentration within living cells. nih.govacs.org Recent advances in "turn-on" fluorescent sensors for general amino acid pools provide a strong foundation for creating more specific tools. nih.govacs.org

Antibody Development: Generating specific antibodies that can recognize D,L-2-Amino-3-(hydroxyamino)propionic acid would allow for its detection and quantification using established techniques like ELISA and Western blotting.

Isotopically Labeled Analogs: Synthesizing stable isotope-labeled versions of the compound (e.g., using ¹⁵N or ¹³C) is crucial for metabolic tracing studies to follow its path through cellular pathways. medchemexpress.com

Table 2: Potential Research Tools for Studying D,L-2-Amino-3-(hydroxyamino)propionic Acid

| Tool Type | Principle | Potential Application | State of the Art (for related molecules) |

| Specific Fluorescent Probes | A molecule that exhibits a change in fluorescence upon binding to the target amino acid. | Live-cell imaging of subcellular localization and concentration changes. nih.govnih.gov | Development of "pan-amino acid" sensors and probes for specific canonical amino acids. nih.govacs.orgmdpi.com |

| Genetically Encoded Biosensors | Engineered fluorescent proteins that change their properties (e.g., FRET) upon binding a target molecule. nih.govacs.org | Monitoring dynamic changes in amino acid levels within specific organelles or cellular compartments. | FRET-based sensors for branched-chain amino acids have been developed. nih.govacs.org |

| Stable Isotope Tracers | Incorporating heavy isotopes (e.g., ¹³C, ¹⁵N) into the molecule's structure. medchemexpress.com | Quantitative analysis of metabolic flux and pathway mapping using mass spectrometry. | ¹⁵N-labeled D,L-2-Amino-3-(hydroxyamino)propionic acid is commercially available for research. medchemexpress.com |

Integration with Systems Biology and Multi-Omics Approaches in Amino Acid Research

To understand the full biological context of D,L-2-Amino-3-(hydroxyamino)propionic acid, isolated studies are insufficient. A systems-level approach, integrating various "omics" data, will be necessary to build a comprehensive picture of its interactions within the cell. mdpi.com Multi-omics analysis can reveal how the presence of this non-canonical amino acid perturbs global cellular networks. mdpi.comresearchgate.net

Future research should integrate:

Transcriptomics: Analyzing changes in gene expression in response to the compound to identify affected pathways.

Proteomics: Identifying proteins whose expression levels or post-translational modifications change, which could reveal direct or indirect targets.